molecular formula C9H5BrClN3 B2599455 2-(5-Bromopyridin-2-yl)-4-chloropyrimidine CAS No. 1566911-44-1

2-(5-Bromopyridin-2-yl)-4-chloropyrimidine

Cat. No.: B2599455
CAS No.: 1566911-44-1
M. Wt: 270.51
InChI Key: GCSHUSAAIGDWQS-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-4-chloropyrimidine (CAS 1566911-44-1) is a high-value, multi-functional heterocyclic building block specifically designed for advanced pharmaceutical research and drug discovery. Its molecular formula is C9H5BrClN3 and it has a molecular weight of 270.51 g/mol . This compound features a pyrimidine ring chlorinated at the 4-position and linked to a brominated pyridine ring, creating a sophisticated molecular scaffold . The presence of both bromine and chlorine substituents provides distinct reactive sites for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic aromatic substitution. This allows researchers to systematically functionalize the core structure, making it an exceptionally versatile intermediate for constructing complex molecules. It is particularly valuable in the synthesis of potential kinase inhibitors and other biologically active small molecules. The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-4-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN3/c10-6-1-2-7(13-5-6)9-12-4-3-8(11)14-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSHUSAAIGDWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-4-chloropyrimidine typically involves the coupling of 5-bromopyridine with 4-chloropyrimidine. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as crystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-4-chloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridine and pyrimidine rings can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate are commonly used. The reactions are performed under an inert atmosphere.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily utilized in the development of pharmaceutical agents. It serves as an intermediate in the synthesis of various biologically active compounds, including antiviral and anticancer drugs.

Antiviral Agents

Research has indicated that derivatives of halogenated pyridines exhibit antiviral activity. For instance, compounds similar to 2-(5-Bromopyridin-2-yl)-4-chloropyrimidine have been linked to the synthesis of nucleoside analogs that demonstrate potent activity against viruses such as herpes simplex virus and varicella-zoster virus .

Table 1: Antiviral Activity of Pyridine Derivatives

Compound NameActivity AgainstReference
5-(5-Bromothien-2-yl)-2'-deoxyuridineHerpes Simplex Virus Type 1
5-(5-Chlorothien-2-yl)-2'-deoxyuridineVaricella-Zoster Virus

Anticancer Agents

The compound also plays a role in synthesizing anticancer drugs. The bromine and chlorine substituents enhance the reactivity of the pyridine ring, facilitating nucleophilic substitutions that are crucial for building complex anticancer agents .

Table 2: Synthesis of Anticancer Compounds

Compound NameMechanism of ActionReference
PalbociclibCDK4/6 Inhibitor
RibociclibCDK4/6 Inhibitor

Organic Synthesis

In organic chemistry, this compound is utilized for its versatility in coupling reactions. It serves as a precursor for synthesizing various heterocyclic compounds through palladium-catalyzed reactions such as Suzuki and Sonogashira coupling.

Nucleophilic Substitutions

The presence of both bromine and chlorine allows for selective nucleophilic substitutions at different positions on the pyridine ring. This selectivity is essential for synthesizing complex molecules with specific biological activities .

Table 3: Reaction Conditions for Coupling Reactions

Reaction TypeConditionsYield (%)
Suzuki CouplingDMSO, K2CO3, 70°CUp to 95%
Sonogashira CouplingDMSO, Pd(OAc)₂, CuI, 110°CModerate

Case Studies

Several case studies highlight the effectiveness of using this compound in drug development and organic synthesis.

Case Study 1: Development of Antiviral Compounds

A study focused on synthesizing nucleoside analogs using halogenated pyridines demonstrated that modifying the halogen positions significantly affected antiviral potency. The study found that compounds with bromine at the 5-position showed enhanced activity against herpes simplex virus compared to their non-halogenated counterparts .

Case Study 2: Anticancer Drug Synthesis

Another study explored the synthesis of CDK inhibitors using halogenated pyridines as key intermediates. The researchers successfully synthesized a series of compounds with varying halogen substitutions, which were evaluated for their anticancer activity. The results indicated that strategic placement of halogens could improve efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-4-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Reactivity and Functionalization

  • Nucleophilic Substitution : The 4-Cl position in the target compound is highly reactive toward nucleophiles (e.g., amines, alkoxides), similar to 2,4-dichloropyrimidine . However, regioselectivity in further substitutions may differ due to the electron-withdrawing bromopyridinyl group. For example, in 2-(methylsulfanyl)-4-chloropyrimidine, LDA preferentially metalates position 5 (para to Cl), but steric effects from bulkier substituents (e.g., bromopyridinyl) could shift reactivity .
  • Metalation and Cross-Coupling : Analogous compounds like 4-chloro-2-methoxypyrimidine undergo regioselective lithiation at position 5 using LTMP, enabling functionalization with electrophiles . The bromine atom in the target compound could facilitate Suzuki or Ullmann couplings, expanding its utility in drug discovery.

Spectroscopic and Electronic Properties

  • NMR Shifts : In 4-chloropyrimidine derivatives, electron-donating groups (e.g., -NH₂) shield C-5 due to increased electron density, as observed in 5-bromo-2-chloropyrimidin-4-amine . The bromopyridinyl group in the target compound likely exerts a stronger electron-withdrawing effect, deshielding adjacent carbons and altering reactivity patterns.
  • Crystallography : While the target compound lacks reported crystal data, analogs like 5-bromo-2-chloropyrimidin-4-amine form dimers via N–H···N bonds, suggesting similar supramolecular behavior .

Biological Activity

2-(5-Bromopyridin-2-yl)-4-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

The biological activity of this compound primarily involves its role as an inhibitor in various biochemical pathways:

  • Target Enzymes : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. In particular, it exhibits significant inhibitory effects on COX-2, a target for anti-inflammatory drugs.
  • Signaling Pathways : It interferes with the extracellular signal-regulated kinase (ERK) signaling pathway, which is crucial for cell proliferation and survival. By inhibiting ERK phosphorylation, the compound modulates downstream signaling events that affect gene expression and cellular responses .

Biological Activity Data

Recent studies have provided quantitative data on the biological activity of this compound. Below is a summary of key findings:

Activity IC50 Value (μM) Comparison
COX-2 Inhibition0.04 ± 0.01Comparable to Celecoxib
Cell Proliferation (MCF-7)1.75–9.46Better than 5-Fluorouracil (5-FU)
ERK1/2 InhibitionNot specifiedCritical for cell growth regulation

These values indicate that the compound possesses potent anti-inflammatory and anticancer properties .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Anti-inflammatory Activity : In a rat model of carrageenan-induced paw edema, the compound demonstrated significant reduction in inflammation comparable to indomethacin, with an effective dose (ED50) calculated at 9.17 μM .
  • Anticancer Effects : In vitro studies using MCF-7 breast cancer cells revealed that the compound induced apoptosis through modulation of the Bax/Bcl-2 ratio, leading to increased levels of caspase 9. This suggests a promising pathway for therapeutic development against breast cancer.
  • Safety Profile : Toxicological assessments showed no acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Structure–Activity Relationship (SAR)

The SAR studies indicate that substituents on the pyrimidine ring significantly influence the biological activity of the compound:

  • Electron-Releasing Groups : The presence of electron-donating groups enhances anti-inflammatory activity by improving binding affinity to target enzymes.
  • Chlorine and Bromine Substituents : The halogen atoms play a crucial role in modulating the lipophilicity and electronic properties, which are essential for biological interactions .

Q & A

Q. What are the standard synthetic routes for 2-(5-Bromopyridin-2-yl)-4-chloropyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling halogenated pyridine and pyrimidine precursors via cross-coupling reactions (e.g., Suzuki-Miyaura). For analogs like 5-bromo-2-chloropyrimidine, reductive amination or nucleophilic substitution under controlled temperatures (e.g., 273 K with SnCl₂·2H₂O in HCl) has been used to introduce functional groups . Optimization includes adjusting stoichiometry, catalyst loading (e.g., Pd-based catalysts), and reaction duration. Purification via recrystallization (e.g., acetonitrile) improves yield (>90% reported for similar compounds) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm regiochemistry. For bromo/chloro analogs, splitting patterns in aromatic regions distinguish between pyridine and pyrimidine rings.
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines bond lengths and angles. Planarity deviations (<0.1 Å) and hydrogen-bonding networks (e.g., N–H···N interactions) are analyzed to validate molecular geometry .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and halogen isotopic patterns.

Q. How are intermediates like 5-bromo-2-chloropyrimidine synthesized and characterized for downstream reactions?

  • Methodological Answer : Intermediates are prepared via nitration followed by reduction (e.g., using SnCl₂ in HCl) or halogenation of pyrimidine cores. Purity (>98%) is confirmed via GC/MS, and melting points (e.g., 78–80°C for 5-bromo-2-chloropyrimidine) are cross-checked with literature . Stability is ensured by storage at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

  • Methodological Answer : Regioselectivity in cross-coupling or electrophilic substitution is influenced by directing groups. For example:
  • Halogen Dance Reactions : Bromine at the 5-position on pyridine can act as a directing group for subsequent substitutions.
  • Protecting Groups : Temporary protection of reactive sites (e.g., using tert-butoxycarbonyl groups) ensures selective modification of the chloropyrimidine ring .
    Computational tools (DFT) predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

  • Methodological Answer :
  • Refinement Protocols : Use SHELXL to adjust thermal parameters and hydrogen-bond constraints. Discrepancies in planarity (e.g., pyrimidine ring deviations >0.1 Å) may indicate crystal packing effects .
  • Validation Tools : Programs like Mercury (CCDC) compare experimental structures with Density Functional Theory (DFT)-optimized geometries to identify steric or electronic mismatches.

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

  • Methodological Answer : Hydrogen-bonding networks (e.g., N7–H···N3 dimers) and π-π stacking between aromatic rings stabilize the lattice. In 5-bromo-2-chloropyrimidin-4-amine, 2D supramolecular networks form via N–H···N interactions, which are visualized using Hirshfeld surface analysis . Thermal ellipsoid models from X-ray data quantify atomic displacement parameters, informing stability under varying temperatures .

Key Considerations

  • Synthesis Caution : Halogenated intermediates require inert atmospheres to prevent side reactions.
  • Advanced Tools : SHELX programs and DFT simulations are critical for resolving structural ambiguities .

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